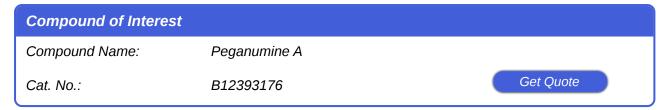


# Application Notes and Protocols for the Analysis of Peganumine A

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of **Peganumine A**, a dimeric β-carboline alkaloid with a unique octacyclic scaffold. The protocols outlined below are based on the initial isolation and characterization of this compound.

#### Introduction

**Peganumine A** is a natural product isolated from the seeds of Peganum harmala.[1][2][3] It is characterized by a novel 3,9-diazatetracyclo[6.5.2.0(1,9).0(3,8)]pentadec-2-one scaffold.[1][2] Structurally, it is a dimeric β-carboline alkaloid. **Peganumine A** has demonstrated moderate to selective cytotoxic activity against various cancer cell lines, including MCF-7, PC-3, HepG2, and notably, a potent effect on HL-60 cells with an IC50 value of 5.8 μM, highlighting its potential as an anticancer lead compound. The structural elucidation of **Peganumine A** was accomplished through a combination of spectroscopic methods, primarily NMR and high-resolution mass spectrometry (HRESIMS), along with X-ray crystallography and other techniques.

## **Experimental Protocols**Isolation of Peganumine A

The isolation of **Peganumine A** from the seeds of Peganum harmala is a multi-step process involving extraction and chromatographic separation.



#### Protocol:

- Extraction:
  - The dried and powdered seeds of Peganum harmala are subjected to extraction with ethanol.
  - The resulting crude extract is then partitioned between ethyl acetate and water.
  - The ethyl acetate layer, containing the alkaloid fraction, is concentrated under reduced pressure.
- Chromatographic Separation:
  - The crude extract is subjected to column chromatography over silica gel.
  - Elution is performed with a gradient of chloroform and methanol.
  - Fractions are collected and monitored by thin-layer chromatography (TLC).
  - Fractions containing Peganumine A are combined and further purified by preparative TLC or HPLC to yield the pure compound.

## **NMR Spectroscopy**

NMR spectroscopy is crucial for the structural elucidation of **Peganumine A**, providing detailed information about the carbon and proton framework.

#### Protocol:

- Sample Preparation: A sample of pure **Peganumine A** is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub>.
- Data Acquisition:
  - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).



- $\circ$  Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).
- Coupling constants (J) are reported in Hertz (Hz).

### **Mass Spectrometry**

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of **Peganumine A**.

#### Protocol:

- Sample Preparation: A dilute solution of Peganumine A is prepared in a suitable solvent, such as methanol.
- Data Acquisition:
  - The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).
  - The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]+.
  - The high-resolution data provides the accurate mass, which is used to calculate the molecular formula.

## **Data Presentation**

**Mass Spectrometry Data** 

Parameter	Value
Ionization Mode	HRESIMS
Observed m/z [M+H]+	483.2390
Calculated m/z [M+H]+	483.2391
Molecular Formula	C29H30N4O3



Table 1: High-Resolution Mass Spectrometry Data for **Peganumine A**.

## **NMR Spectroscopic Data**

The following table summarizes the <sup>1</sup>H and <sup>13</sup>C NMR data for **Peganumine A**, recorded in DMSO-d<sub>6</sub>.



Position	δC (ppm)	δΗ (ppm, J in Hz)
1	77.4	_
2	171.4	
3	55.2	3.25 (m), 2.98 (m)
4	29.9	2.15 (m), 1.98 (m)
5	111.4	6.70 (dd, 8.6, 1.8)
6	127.3	_
7	155.0	
8	94.2	6.87 (d, 1.8)
10	119.8	7.24 (d, 8.6)
11	135.8	_
12	127.3	_
13	111.3	_
1'	78.8	_
3'	54.9	3.18 (m), 2.90 (m)
4'	29.7	2.05 (m), 1.85 (m)
5'	111.3	6.63 (dd, 8.6, 1.6)
6'	127.2	_
7'	154.8	_
8'	94.0	6.93 (d, 1.6)
10'	119.6	7.20 (d, 8.6)
11'	135.6	
12'	127.2	_
13'	111.4	_
		_

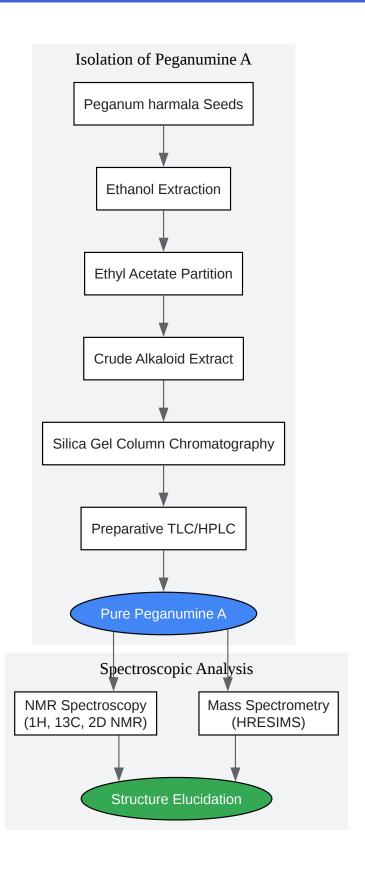


		_
14	59.8	
15	39.8	2.30 (m), 2.10 (m)
16	39.6	2.25 (m), 2.00 (m)
17	59.5	
14-CH <sub>3</sub>	25.4	1.38 (s)
17-CH <sub>3</sub>	25.2	1.15 (s)
7-OCH₃	55.4	3.78 (s)
7'-OCH₃	55.3	3.77 (s)
NH-9	11.25 (br s)	
NH-9'	10.77 (br s)	

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for **Peganumine A** (500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C, in DMSO-d<sub>6</sub>).

## **Visualizations**

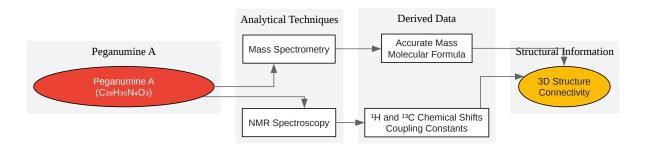




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Caption: Experimental workflow for the isolation and structural elucidation of **Peganumine A**.





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Caption: Logical relationship between **Peganumine A**, analytical techniques, and derived structural data.

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## References

- 1. Peganumine A, a β-carboline dimer with a new octacyclic scaffold from Peganum harmala
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- 2. pubs.acs.org [pubs.acs.org]
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